![molecular formula C13H12N2O4 B2359503 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione CAS No. 2460756-29-8](/img/structure/B2359503.png)
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
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Overview
Description
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, allowing them to pass through the living membrane in vivo .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The synthesis process follows green chemistry principles, using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is characterized by the presence of an isoindole-1,3-dione part of the compound . This part of the compound is involved in interaction with Leu352 (π-σ), Ala523, and Val523 (π-alkyl) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds . These reactions occur via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione include a molecular weight of 260.25 . It is a powder at room temperature .Scientific Research Applications
Anticancer Research
This compound has been synthesized and characterized for its potential as an anticancer agent. Studies have shown that derivatives of isoindoline-1,3-dione, like EN300-26623976, exhibit cytotoxicity against blood cancer cell lines such as K562 and Raji . The ability to induce apoptosis and necrosis in cancer cells makes it a promising candidate for further cancer research.
Chemical Synthesis
EN300-26623976 serves as a building block in chemical synthesis. Its structure allows for the creation of various derivatives with potential biological activities. Scientists utilize this compound in material science, life science, and analytical chemistry due to its versatility .
Suzuki–Miyaura Coupling Reactions
Organoboron derivatives, which include compounds like EN300-26623976, are widely used in Suzuki–Miyaura coupling reactions. These reactions are pivotal for C–C bond formation, a fundamental process in organic synthesis. The compound’s reactivity makes it suitable for creating complex molecular scaffolds .
Drug Discovery
The structural features of EN300-26623976 make it valuable in drug discovery, especially as a covalent modifier acting at serine residues in the active sites of biological targets. Its use in screening compounds and fragments can lead to the development of novel therapeutics .
Aza Peptide Synthesis
An interesting application of compounds like EN300-26623976 is in the design of aza peptides. By replacing the Ca atom of an amino acid residue with nitrogen, researchers can obtain aza peptides, which have potential drug applications .
Pharmacological Studies
Due to its structural similarity to known pharmacologically active compounds, EN300-26623976 can be used in the study of various pharmacological effects. Its hydrophobic nature allows it to pass through biological membranes, making it useful for in vivo studies .
Safety and Hazards
Future Directions
The future directions for the study of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione could involve further investigation of its impact on the survival of blood cancer cells . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
Mechanism of Action
Target of Action
A similar compound, 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is known to be a functionalized cereblon ligand . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex .
Mode of Action
If it acts similarly to the related compound mentioned above, it may bind to cereblon and modulate its activity . This could lead to changes in protein degradation, impacting various cellular processes .
Biochemical Pathways
Modulation of cereblon activity can influence several pathways, including those involved in cell cycle regulation, apoptosis, and immune response .
Result of Action
Modulation of cereblon activity could potentially lead to changes in protein levels within the cell, impacting cellular functions and potentially exerting therapeutic effects .
properties
IUPAC Name |
4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-9-5-1-3-7-10(9)13(19)15(12(7)18)8-4-2-6-14-11(8)17/h1,3,5,8,16H,2,4,6H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQNUSEXIFCQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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